molecular formula C8H5BrF2O2 B7961638 2-Bromo-5-(difluoromethyl)benzoic acid

2-Bromo-5-(difluoromethyl)benzoic acid

Cat. No.: B7961638
M. Wt: 251.02 g/mol
InChI Key: HVJIDEWYMXZXAZ-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a bromine atom and a difluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)benzoic acid typically involves the bromination and difluoromethylation of benzoic acid derivatives. One common method starts with the bromination of 2,5-difluorobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amides, while coupling reactions with aryl boronic acids produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in binding to target proteins and enzymes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(difluoromethyl)benzoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals .

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJIDEWYMXZXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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